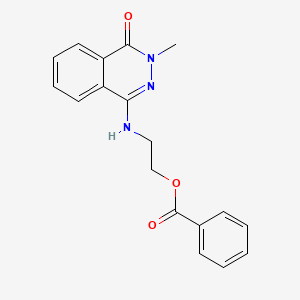
4-(2-Benzoyloxyethylamino)-2-methyl-1-oxo-1,2-dihydrophthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Benzoyloxyethylamino)-2-methyl-1-oxo-1,2-dihydrophthalazine is a complex organic compound that belongs to the class of phthalazines This compound is characterized by its unique structure, which includes a benzoyloxyethylamino group attached to a dihydrophthalazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Benzoyloxyethylamino)-2-methyl-1-oxo-1,2-dihydrophthalazine typically involves multiple steps. One common method starts with the preparation of the benzoyloxyethylamine intermediate, which is then reacted with a phthalazine derivative under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
4-(2-Benzoyloxyethylamino)-2-methyl-1-oxo-1,2-dihydrophthalazine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may be useful in specific research contexts.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phthalazine derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
4-(2-Benzoyloxyethylamino)-2-methyl-1-oxo-1,2-dihydrophthalazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.
Industry: The compound may be used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Benzoyloxyethylamino)-2-methyl-1-oxo-1,2-dihydrophthalazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with research focusing on understanding how it exerts its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phthalazine derivatives and benzoyloxyethylamino compounds. These compounds share structural similarities but may differ in their specific functional groups and properties.
Uniqueness
4-(2-Benzoyloxyethylamino)-2-methyl-1-oxo-1,2-dihydrophthalazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
73632-87-8 |
|---|---|
Molecular Formula |
C18H17N3O3 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
2-[(3-methyl-4-oxophthalazin-1-yl)amino]ethyl benzoate |
InChI |
InChI=1S/C18H17N3O3/c1-21-17(22)15-10-6-5-9-14(15)16(20-21)19-11-12-24-18(23)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,20) |
InChI Key |
KAIPDJMNNLJFGN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)NCCOC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















